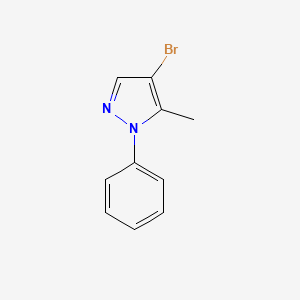

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Descripción general

Descripción

4-Bromo-5-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a phenyl group in its structure makes this compound an interesting compound for various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole typically involves the reaction of 4-bromopyrazole with appropriate reagents. One common method is the condensation of 1,3-diketones with arylhydrazines, followed by bromination . The reaction conditions often involve the use of catalysts such as palladium or iodine to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving catalysts like palladium or platinum.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Organometallic Compounds: For substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the most prominent applications of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole is in medicinal chemistry . The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those aimed at treating inflammatory conditions and pain relief. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them valuable in the development of new therapeutic agents .

Case Studies in Medicinal Chemistry

- Anti-inflammatory Agents : Several studies have demonstrated that pyrazole derivatives, including this compound, significantly reduce edema and inflammatory markers in animal models.

- Antibacterial Activity : In vitro studies have shown that this compound exhibits notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, including multidrug-resistant variants .

Agricultural Chemistry

In the realm of agricultural chemistry , this compound is utilized in the formulation of agrochemicals. It plays a crucial role in developing effective pesticides and herbicides that enhance crop yields and protect against pests. The compound's ability to interact with biological systems makes it a candidate for designing novel agrochemical agents .

Material Science

The compound is also explored within material science for its potential to create novel materials with specific properties. Research indicates that this compound can be used to develop materials with improved thermal stability and chemical resistance, which are beneficial for coatings and polymers .

Biochemical Research

In biochemical research , this compound acts as a valuable tool for studying enzyme interactions and biological pathways. This application is particularly important for drug discovery, as understanding these interactions can lead to the development of new therapeutic strategies .

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit oxidative phosphorylation and calcium uptake, which can affect cellular energy metabolism and signaling . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Bromo-5-methyl-1-phenyl-1H-pyrazole include:

- 4-Bromo-1-methyl-1H-pyrazole

- 4-Bromo-5-isopropyl-1H-pyrazole

- 3,5-Substituted Pyrazoles

Uniqueness

The presence of both a bromine atom and a phenyl group provides unique opportunities for further functionalization and derivatization .

Actividad Biológica

Overview

4-Bromo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its interactions with various enzymes and proteins, influencing cellular processes and exhibiting potential therapeutic applications.

Target of Action : The compound primarily interacts with enzymes involved in metabolic pathways, including liver alcohol dehydrogenase, where it acts as an inhibitor. This interaction is crucial for understanding its pharmacological effects.

Mode of Action : this compound inhibits oxidative phosphorylation and ATP exchange reactions, which are vital for cellular energy metabolism. This inhibition can lead to significant alterations in cellular energy status and metabolic processes.

Pharmacokinetics : The compound demonstrates high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against clinically isolated bacteria, including multidrug-resistant strains. This suggests its potential as a candidate for developing new antibacterial agents.

Anti-inflammatory Effects

The structural characteristics of this compound allow it to exhibit anti-inflammatory properties. Pyrazole derivatives are known to mimic structures of established anti-inflammatory drugs, potentially leading to similar therapeutic effects .

Anticancer Activity

Studies have shown that compounds containing the pyrazole structure, including this compound, can inhibit the growth of various cancer cell lines. Notably, they have demonstrated antiproliferative effects in vitro against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism behind this activity may involve the induction of oxidative stress and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have highlighted the compound's ability to induce oxidative stress in cells, leading to increased levels of malondialdehyde, a marker for lipid peroxidation. This suggests that the compound may play a role in modulating cellular redox states.

In Vivo Studies

Animal model studies further support the anticancer potential of this compound. These studies indicate significant tumor growth inhibition when administered to models of various cancers, reinforcing its therapeutic promise .

Comparative Analysis

The following table summarizes key biological activities of this compound compared to other pyrazole derivatives:

| Compound | Antibacterial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Bromo-N-(5-methylpyrazol-3-yl)benzamide | Moderate | Yes | Moderate |

| 4-Bromo-N-(3-nitro-5-methylpyrazol) | Yes | Low | High |

Propiedades

IUPAC Name |

4-bromo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRERYMFLSYSEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380080 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-44-6 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.